2-Chloro-4,6-dimethylnicotinonitrile

Beschreibung

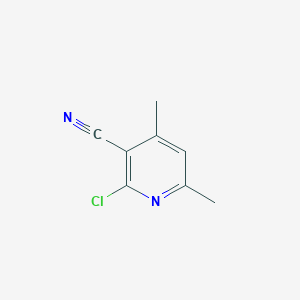

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETJKTAVEQPNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278939 | |

| Record name | 2-Chloro-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14237-71-9 | |

| Record name | 14237-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloro 4,6 Dimethylnicotinonitrile

Established Synthetic Routes

Established methods for the synthesis of 2-Chloro-4,6-dimethylnicotinonitrile rely on the transformation of pre-formed pyridine (B92270) rings. These routes are characterized by their step-wise nature, often involving the initial construction of a pyridone or dihydropyridine scaffold followed by a chlorination step.

Synthesis from 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide using Vilsmeier-Haack Reagent (DMF-POCl₃)

A documented method for the synthesis of this compound involves the use of the Vilsmeier-Haack reagent, which is a complex formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent serves a dual purpose: it acts as both a dehydrating agent to convert the amide group to a nitrile and a chlorinating agent to replace the oxo group.

In this procedure, 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is treated with the Vilsmeier-Haack reagent. The reaction mixture is heated under reflux for several hours to drive the transformation to completion. rsc.org This process simultaneously converts the 3-carboxamide group into a nitrile (cyanide) group and the 2-oxo group into a chloro group, yielding the final product.

Reaction Conditions:

| Starting Material | Reagent | Solvent | Reaction Time | Temperature |

|---|

Preparation from 3-cyano-4,6-dimethyl-2-pyridone with Phosphorous Oxychloride

Another widely utilized method starts from 3-cyano-4,6-dimethyl-2-pyridone, also known as 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This approach is a direct chlorination reaction. The hydroxyl group of the pyridone tautomer is converted into a chloro substituent using a strong chlorinating agent.

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction involves heating the starting pyridone with an excess of phosphorus oxychloride. google.com The mixture is typically refluxed to ensure complete conversion. Following the reaction, the excess POCl₃ is carefully quenched by pouring the reaction mixture into ice water. The desired product, this compound, precipitates as a solid and can be isolated through filtration and extraction.

Reaction Summary:

| Starting Material | Reagent | Key Transformation | Work-up |

|---|

Modified Synthetic Methodologies

A foundational strategy for constructing the core pyridone ring involves the reaction between acetylacetone and a derivative of malonic acid. The reaction of acetylacetone and malononitrile (B47326) is a classic approach to building the 3-cyano-4,6-dimethyl-2-pyridone precursor. researchgate.netresearchgate.net

This condensation reaction can be catalyzed by a base and proceeds through a series of steps including a Knoevenagel condensation followed by cyclization. Depending on the reaction conditions (e.g., solvent, base, temperature), the reaction can yield 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as the major product. researchgate.net For instance, conducting the reaction in an alcoholic medium often favors the formation of the desired pyridone. researchgate.net This pyridone can then be carried forward for chlorination as described in section 2.1.2.

Precursor Synthesis Details:

| Reactant 1 | Reactant 2 | Catalyst/Medium | Product |

|---|

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes principles of green chemistry, such as atom economy and step efficiency. Multicomponent reactions are a prime example of such an advanced approach.

Multicomponent Reactions for Nicotinonitrile Scaffolds

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. acsgcipr.orgorganic-chemistry.org This approach offers significant advantages by reducing the number of synthetic steps, minimizing waste, and simplifying purification procedures. acsgcipr.orgmdpi.com

MCR Advantages:

| Feature | Description |

|---|---|

| Convergence | Multiple starting materials combine in one step. organic-chemistry.org |

| Atom Economy | Most atoms from the reactants are incorporated into the product. acsgcipr.org |

| Efficiency | Reduces reaction time, energy consumption, and waste generation. mdpi.com |

| Simplicity | Often involves straightforward work-up and purification. acsgcipr.org |

Catalytic Methods in this compound Synthesis

Catalytic methods offer significant advantages in the synthesis of this compound by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity. While specific catalytic syntheses for this compound are not extensively detailed in publicly available literature, analogies can be drawn from the synthesis of structurally similar nicotinonitrile derivatives.

Research into the synthesis of various nicotinonitriles has highlighted the efficacy of magnetic H-bond catalysts. nih.gov These catalysts, often composed of magnetic nanoparticles functionalized with organic moieties capable of hydrogen bonding, facilitate multi-component reactions under green conditions. nih.gov For instance, a novel magnetic H-bond catalyst, Fe3O4@SiO2@tosyl-carboxamide, has been successfully employed in the synthesis of new nicotinonitrile compounds with high yields. nih.gov The magnetic nature of this catalyst allows for easy separation from the reaction mixture using an external magnet, enabling its recycling and reuse. nih.gov

Another promising catalytic approach involves the use of nanomagnetic metal-organic frameworks (MOFs). nih.gov A study demonstrated the application of Fe3O4@MIL-53(Al)-N(CH2PO3)2 as a highly efficient and recyclable catalyst for the synthesis of nicotinonitrile derivatives. nih.gov This catalyst proved effective under solvent-free conditions at elevated temperatures, achieving excellent yields. nih.gov The porous structure and the presence of acidic groups on the MOF contribute to its catalytic activity. nih.gov

In the synthesis of the closely related 2-chloro-4-methyl nicotinonitrile, catalysts such as beta-alanine and piperidine acetate have been utilized in the condensation step. google.com These catalysts facilitate the Knoevenagel condensation, a key step in the formation of the pyridine ring.

The table below summarizes representative catalytic methods applicable to the synthesis of nicotinonitrile derivatives, which could be adapted for this compound.

| Catalyst | Substrates | Reaction Conditions | Yield (%) | Key Advantages |

| Fe3O4@SiO2@tosyl-carboxamide | Aldehydes, active methylene compounds, ammonium (B1175870) acetate | Solvent-free, 100°C | 50-73 | Recyclable magnetic catalyst, green conditions. nih.gov |

| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | Aldehydes, active methylene compounds, ammonium acetate | Solvent-free, 110°C | High | Recyclable nanomagnetic MOF, high efficiency. nih.gov |

| Beta-alanine | (E)-4-(dimethylamino)but-3-en-2-one, malononitrile | Methanol, room temperature | 69.3 | Mild reaction conditions. google.com |

| Piperidine acetate | (E)-4-(dimethylamino)but-3-en-2-one, malononitrile | Not specified | 75.5 | Effective for condensation. google.com |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. The synthesis of this compound and its analogs can benefit significantly from the application of these principles.

Atom Economy and Waste Prevention: Traditional multi-step syntheses often generate significant amounts of waste. One-pot, multi-component reactions, as demonstrated in the catalytic synthesis of nicotinonitriles, are a prime example of high atom economy, where most of the atoms from the reactants are incorporated into the final product. nih.govresearchgate.net

Use of Safer Solvents and Auxiliaries: A key aspect of green chemistry is the reduction or elimination of hazardous solvents. The use of solvent-free reaction conditions, as seen in the application of magnetic catalysts and MOFs, is a significant step towards greener synthesis. nih.govnih.gov When solvents are necessary, the use of more environmentally benign options like water or deep eutectic solvents (DES) is encouraged. rasayanjournal.co.inresearchgate.net DESs, for example, are biodegradable, non-hazardous, and economical. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. While some catalytic methods for nicotinonitrile synthesis require elevated temperatures, the high efficiency of these catalysts can lead to shorter reaction times, indirectly contributing to energy savings. nih.govnih.gov

Use of Renewable Feedstocks: While not yet widely reported for nicotinonitrile synthesis, the use of starting materials derived from renewable resources is a core principle of green chemistry.

Catalysis: As detailed in the previous section, the use of catalysts is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with higher efficiency and under milder conditions, and their ability to be recycled and reused minimizes waste. nih.govnih.gov The development of novel catalysts, such as magnetic biochar sulfonic acid, further expands the toolkit for green synthesis. researchgate.net

The following table highlights the application of green chemistry principles in the synthesis of related nicotinonitrile compounds.

| Green Chemistry Principle | Application in Nicotinonitrile Synthesis | Reference |

| Prevention | One-pot, multi-component reactions minimize waste. | nih.govresearchgate.net |

| Atom Economy | High incorporation of reactant atoms into the final product in multi-component reactions. | nih.govresearchgate.net |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and reagents. | nih.govnih.gov |

| Safer Solvents and Auxiliaries | Solvent-free reaction conditions; use of deep eutectic solvents. | nih.govnih.govrasayanjournal.co.inresearchgate.net |

| Design for Energy Efficiency | Efficient catalytic reactions can reduce overall energy consumption. | nih.govnih.gov |

| Catalysis | Use of recyclable magnetic and nanomaterial-based catalysts. | nih.govnih.govresearchgate.net |

By embracing these catalytic and green chemistry approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Reactivity and Derivatization of 2 Chloro 4,6 Dimethylnicotinonitrile

Nucleophilic Aromatic Substitution (SN-Ar) Reactions

The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine (B92270) ring activates the chloro substituent at the 2-position towards nucleophilic attack. This facilitates a range of Nucleophilic Aromatic Substitution (SN-Ar) reactions, providing a powerful tool for the structural modification of the nicotinonitrile core.

Reactions with Amines to Yield 2-Aminonicotinonitrile Derivatives

One of the most common derivatizations of 2-Chloro-4,6-dimethylnicotinonitrile involves its reaction with primary and secondary amines. These reactions typically proceed smoothly to afford 2-aminonicotinonitrile derivatives, which are valuable intermediates in the synthesis of more complex heterocyclic systems.

The reaction of this compound with 4-aminoacetophenone exemplifies the synthesis of N-aryl-2-aminonicotinonitrile derivatives. This transformation is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The resulting product, 2-(4-acetylphenylamino)-4,6-dimethylnicotinonitrile, incorporates the acetophenone moiety, which can be a useful handle for further functionalization.

Detailed research findings on this specific reaction, including precise conditions and yields, are crucial for its practical application. The reaction parameters can be summarized as follows:

| Reactants | Base | Solvent | Temperature | Yield |

| This compound, 4-aminoacetophenone | Pyridine | DMF | Reflux | High |

Formation of Pyrazolo[3,4-b]pyridine Derivatives via Hydrazine (B178648) Hydrate Reaction

A significant application of this compound is its conversion to pyrazolo[3,4-b]pyridine derivatives. This is achieved through a reaction with hydrazine hydrate. The reaction proceeds in a two-step sequence, beginning with the nucleophilic displacement of the chloride by the hydrazine to form a 2-hydrazinyl-4,6-dimethylnicotinonitrile intermediate. This intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the fused pyrazole (B372694) ring.

The product of this reaction is 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound of interest in medicinal chemistry due to its structural analogy to purine bases. heteroletters.orgarkat-usa.org The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol. heteroletters.org

| Reactant | Reagent | Solvent | Reaction Condition | Product |

| This compound | Hydrazine Hydrate | Ethanol | Reflux | 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine heteroletters.orgnih.gov |

Reactions with Sulfur Nucleophiles

The reactivity of this compound extends to reactions with various sulfur-containing nucleophiles. These reactions provide a straightforward route to the synthesis of 2-thiosubstituted nicotinonitrile derivatives, which are valuable building blocks for further chemical transformations.

Alkylation of Thiol Compounds

In the presence of a base, thiol compounds can be readily S-alkylated by this compound. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the chloride from the pyridine ring. This reaction is a general method for the formation of 2-alkylthio- and 2-arylthio-4,6-dimethylnicotinonitrile derivatives.

A specific example involves the reaction of this compound with a thiol derivative in the presence of a suitable base. The reaction conditions and outcomes are summarized below:

| Thiol Compound | Base | Solvent | Product |

| 4-amino-5-mercapto-1,2,4-triazole | NaOH | Ethanol | 2-((4-amino-4H-1,2,4-triazol-3-yl)thio)-4,6-dimethylnicotinonitrile |

This data is based on a representative example of S-alkylation with a heterocyclic thiol.

Reaction with 2-Mercapto-4,6-dimethylnicotinonitrile to Yield Bis-sulfide Compounds

An interesting derivatization involves the reaction of this compound with its corresponding thiol analog, 2-Mercapto-4,6-dimethylnicotinonitrile. This reaction leads to the formation of a symmetrical bis-sulfide compound, bis(3-cyano-4,6-dimethylpyridin-2-yl)sulfide.

The synthesis of the requisite 2-Mercapto-4,6-dimethylnicotinonitrile can be achieved by treating this compound with a sulfur source, such as thiourea, followed by hydrolysis. The subsequent reaction between the chloro and mercapto derivatives is typically facilitated by a base to generate the thiolate nucleophile. Pyridine is often employed as both the base and the solvent for this transformation.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | 2-Mercapto-4,6-dimethylnicotinonitrile nih.gov | Pyridine | bis(3-cyano-4,6-dimethylpyridin-2-yl)sulfide |

This reaction highlights the utility of this compound in the construction of more complex molecular architectures through the formation of carbon-sulfur bonds.

Reactions with Carbonyl Compounds

The reactivity of this compound with carbonyl compounds is a cornerstone of its synthetic utility, leading to the formation of diverse and complex heterocyclic structures. The electron-withdrawing nature of the cyano group and the pyridine ring enhances the electrophilicity of the C2 position, making it a prime target for nucleophilic attack. While specific reactions with simple aldehydes and ketones are not extensively detailed in isolation, their involvement is crucial in multicomponent reactions and subsequent cyclization steps, as will be discussed in the following sections.

Cyclization Reactions

Cyclization reactions involving this compound are pivotal in the construction of fused heterocyclic systems. These transformations often proceed via an initial nucleophilic substitution at the C2 position, followed by an intramolecular cyclization.

Formation of Thiazolidin-4-one Derivatives

A significant application of this compound in synthesis is its conversion to thiazolidin-4-one derivatives. This transformation is typically achieved through a multi-step process or a one-pot reaction. The general strategy involves the reaction of a nucleophile with the 2-chloro position, followed by cyclization with a suitable reagent.

In a common synthetic route, the chloro group is first displaced by a sulfur nucleophile, such as thioglycolic acid, in the presence of a base. The resulting intermediate, a 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetic acid derivative, can then undergo cyclocondensation with an aldehyde or a ketone to furnish the thiazolidin-4-one ring. scispace.comnih.gov The reaction with various aromatic aldehydes, in the presence of anhydrous sodium acetate and glacial acetic acid, leads to the formation of 5-arylidene-thiazolidin-4-one derivatives. scispace.com

A general scheme for this type of reaction is as follows:

Step 1: Nucleophilic Substitution

This compound reacts with thioglycolic acid in the presence of a base to form 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetic acid.

Step 2: Cyclocondensation

The intermediate from Step 1 undergoes cyclocondensation with an aldehyde (R-CHO) to yield the corresponding thiazolidin-4-one derivative.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetic acid | Aromatic Aldehyde | Anhydrous Sodium Acetate, Glacial Acetic Acid | 5-arylidene-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)thiazolidin-4-one | scispace.com |

| Schiff's bases | Thioglycolic acid | Anhydrous ZnCl2, DMF | N-(2-aryl-4-oxothiazolidin-3-yl)acetamide derivatives | nih.gov |

Exploration of Other Reaction Pathways

Beyond the formation of thiazolidin-4-ones, this compound is a precursor to a variety of other important heterocyclic structures through different reaction pathways involving carbonyl-containing reagents.

Reactions with α-halogenated carbonyl reagents

The reaction of the sulfur analogue of this compound, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, with α-halogenated carbonyl reagents such as 2-chloro-N-arylacetamides, provides a pathway to thieno[2,3-b]pyridine derivatives. This reaction proceeds via an initial S-alkylation, where the sulfur atom of the pyridinethione attacks the electrophilic carbon of the α-halogenated reagent, followed by an intramolecular cyclization. The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, is a related cyclization that can be employed in the synthesis of fused pyridines.

The general procedure involves stirring the pyridinethione with the N-aryl-2-chloroacetamide in a suitable solvent like DMF in the presence of a base such as aqueous potassium hydroxide. This initially forms an S-alkylated intermediate, which then undergoes base-catalyzed intramolecular cyclization to yield 3-aminothieno[2,3-b]pyridine-2-carboxamides.

| Starting Material | Reagent | Conditions | Product |

| 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-aryl-2-chloroacetamide | 10% aq. KOH, DMF, r.t. | 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

This reaction highlights the utility of α-halogenated carbonyl compounds as versatile synthons for the construction of fused heterocyclic systems from pyridine precursors.

Reactions with α,β-unsaturated ketones

The reaction of this compound with α,β-unsaturated ketones, such as chalcones, can lead to the formation of fused pyridine rings through a Michael addition followed by cyclization. In these reactions, a suitable nucleophile, often generated in situ, attacks the β-carbon of the α,β-unsaturated ketone (a Michael acceptor). The resulting enolate can then participate in a cyclization reaction involving the pyridine ring of the nicotinonitrile derivative.

For instance, the synthesis of pyrazolo[3,4-b]pyridines can be achieved via the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst like ZrCl4. mdpi.com While this example does not directly involve this compound as the starting pyridine, it illustrates the general principle of using α,β-unsaturated ketones to construct fused pyridine systems. The reaction of this compound with a suitable active methylene compound in the presence of an α,β-unsaturated ketone could potentially lead to similar fused structures.

Reactions with various aldehydes

The reaction of this compound derivatives with various aldehydes is a key step in the synthesis of a range of heterocyclic compounds. Beyond their role in the formation of thiazolidin-4-ones, aldehydes are crucial reactants in Knoevenagel condensation reactions. wikipedia.orgresearchgate.net In this type of reaction, an active methylene compound condenses with an aldehyde in the presence of a base to form a new carbon-carbon double bond.

While direct Knoevenagel condensation involving the methyl groups of this compound itself is not prominently reported, derivatives of this compound can participate in such reactions. For example, if the chloro group is replaced by a nucleophile containing an active methylene group, this new functionality can then be condensed with an aldehyde. This strategy opens up pathways to a wide array of substituted pyridine derivatives with diverse functionalities.

Computational and Theoretical Studies of 2 Chloro 4,6 Dimethylnicotinonitrile and Its Derivatives

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) serves as a cornerstone in the computational analysis of molecular systems, offering profound insights into electronic structure and properties.

Plausible Synthetic Route Simulations

While specific DFT simulations for the synthesis of 2-Chloro-4,6-dimethylnicotinonitrile are not extensively documented, the synthetic strategies for related nicotinonitrile derivatives are well-established. nih.gov A common approach involves the cyclization of chalcones with malononitrile (B47326) in the presence of ammonium (B1175870) acetate. nih.gov For instance, the synthesis of 2-aminonicotinonitrile derivatives has been achieved through the reaction of a chalcone (B49325) derivative with malononitrile in refluxing ethanol. nih.gov Another versatile method for crafting substituted pyridine (B92270) derivatives, including nicotinonitriles, is through multi-component reactions, which offer an efficient and environmentally friendly pathway. researchgate.net These established routes for analogous compounds suggest plausible synthetic pathways for this compound that could be modeled and optimized using computational methods to predict reaction energies and identify the most favorable conditions.

Structural Elucidation and Vibrational Properties

DFT calculations are a powerful tool for determining the optimized molecular geometry and predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govupdatepublishing.com For related compounds like 2-chloroquinoline-3-carboxaldehyde, DFT calculations using the B3LYP method with a 6–311++G(d,p) basis set have been employed to determine the optimized molecular structure and vibrational assignments. nih.gov Theoretical calculations for similar chloro-substituted compounds have shown a good correlation with experimental data, although slight variations are expected as theoretical estimations are often performed in the gaseous state while experimental results are typically obtained from the solid state. nih.gov

In a study on 2-chloro-4,6-diamino-1,3,5-triazine, DFT (B3LYP/6-311++G**) was used to calculate the molecular geometry and harmonic vibrational frequencies. updatepublishing.com The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. updatepublishing.com Such computational approaches would be invaluable for elucidating the precise bond lengths, bond angles, and vibrational modes of this compound.

Table 1: Illustrative DFT Data for a Related Compound (2-chloroquinoline-3-carboxaldehyde)

| Parameter | Description |

|---|---|

| Computational Method | DFT/B3LYP |

| Basis Set | 6–311++G(d,p) |

| Application | Optimized molecular structure and vibrational assignments |

This table is for illustrative purposes based on data for a related compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in predicting the interaction of a molecule with a biological target, offering insights into its potential therapeutic applications. For various nicotinonitrile and chloro-substituted heterocyclic derivatives, these simulations have been used to explore their binding modes and affinities with protein active sites. nih.govnih.gov

In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, molecular docking revealed binding energies ranging from -9.7 to -8.0 kcal/mol with the α-glucosidase enzyme. nih.gov The simulations showed significant binding interactions, including hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues. nih.gov Furthermore, molecular dynamics simulations were performed on the most active compound to validate its stability within the binding site of the target proteins. nih.govmdpi.com These studies underscore the utility of docking and dynamics simulations in structure-activity relationship (SAR) studies and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of 2-chloroquinoline, a 3D-QSAR study based on CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) was conducted to understand their antitubercular activity. nih.gov These models helped to identify the key structural features relevant to the biological activity, and the resulting contour maps can be used to design more potent analogs. nih.gov

Similarly, a QSAR analysis was performed on 2-acylamino-4,6-diphenylpyridine derivatives to explore their GPR-54 antagonistic activity. researchgate.net These examples demonstrate that QSAR is a valuable tool for optimizing the biological activity of a lead compound by modifying its chemical structure, a methodology that could be readily applied to derivatives of this compound. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of a molecule and its intermolecular interactions are crucial for its physical properties and biological activity. Computational methods can be used to explore the potential energy surface of a molecule to identify its stable conformers. nih.gov Studies on the intermolecular interactions of related molecules, such as the formation of co-crystals, provide insights into the types of non-covalent interactions that can occur, including hydrogen bonding and π-π stacking. nih.govnih.gov For instance, the analysis of a co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide (B372718) revealed a robust structure stabilized by carboxylic acid-pyridine hydrogen bonds. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the detailed examination of close contacts between neighboring molecules. nih.gov For 2-methoxy-4,6-diphenylnicotinonitrile, a related compound, Hirshfeld surface analysis was used to decode the molecule's spatial attributes and highlight key interactions like π–π stacking and H⋯X contacts, which are crucial for the crystal's stability. nih.gov In a study of 2-chloro-N-(4-methoxyphenyl)acetamide, Hirshfeld analysis revealed that C⋯H/H⋯C interactions made the largest contribution to the surface area (33.4%). nih.gov This type of analysis would be highly informative for understanding the crystal packing and intermolecular forces governing this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-methoxy-4,6-diphenylnicotinonitrile |

| malononitrile |

| 2-aminonicotinonitrile |

| 2-chloroquinoline-3-carboxaldehyde |

| 2-chloro-4,6-diamino-1,3,5-triazine |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| 2-acylamino-4,6-diphenylpyridine |

| 2-chloro-4-nitrobenzoic acid |

| nicotinamide |

Biological and Pharmacological Significance of 2 Chloro 4,6 Dimethylnicotinonitrile Derivatives

Anticancer and Antitumor Activities

Nicotinonitrile derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines. nih.govacs.org Research has shown that these compounds can induce apoptosis and inhibit key enzymes involved in cancer progression, such as tyrosine kinase. nih.gov

Several novel series of nicotinonitrile derivatives have been synthesized and evaluated for their antiproliferative activities. nih.gov For instance, certain derivatives showed potent activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range (~1-3 µM). nih.gov These compounds were found to be specific in their action and generally safe for normal fibroblast cells. nih.gov Other studies have highlighted the efficacy of different nicotinonitrile derivatives against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines. mdpi.com

Table 1: Cytotoxic Activity of Selected Nicotinonitrile Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 5g | MCF-7, HCT-116 | ~1-3 | nih.gov |

| Derivative 7i | MCF-7, HCT-116 | ~1-3 | nih.gov |

| Derivative 8 | MCF-7, HCT-116 | ~1-3 | nih.gov |

| Derivative 9 | MCF-7, HCT-116 | ~1-3 | nih.gov |

| Derivative 7b | MCF-7, HCT-116 | ~5 | nih.gov |

| Derivative 13 | HepG2 | 8.78 ± 0.7 | mdpi.com |

| Derivative 13 | HeLa | 15.32 ± 1.2 | mdpi.com |

| Derivative 19 | HepG2 | 5.16 ± 0.4 | mdpi.com |

| Derivative 19 | HeLa | 4.26 ± 0.3 | mdpi.com |

Cytotoxicity Against Ehrlich Ascites Cells

While direct studies on 2-Chloro-4,6-dimethylnicotinonitrile derivatives against Ehrlich Ascites Carcinoma (EAC) are limited, broader research into related heterocyclic compounds provides valuable insights. The EAC model is a common tool for screening potential antitumor agents in vivo. nih.govscialert.net Studies on other nitrogen-containing heterocyclic compounds, such as acridine (B1665455) and 1,3,4-thiadiazole (B1197879) derivatives, have demonstrated significant antitumor activity in EAC-bearing mice. nih.govscialert.net These compounds have been shown to reduce tumor volume, decrease the viability of tumor cells, and increase the mean survival time of the host animals. nih.govscialert.net For example, a 9-aminoacridine (B1665356) derivative significantly reduced tumor cell viability and tumor volume at doses of 25 and 50 mg/kg. nih.gov Furthermore, some cyanopyridine-based compounds have been evaluated in EAC-bearing mice, showing notable uptake in tumor sites, suggesting their potential for tumor imaging and therapy. nih.gov

Antimicrobial and Antifungal Properties

Derivatives of nicotinonitrile are recognized for their broad-spectrum antimicrobial and antifungal activities. worldnewsnaturalsciences.comnih.gov The introduction of various substituents onto the nicotinonitrile scaffold can significantly enhance its potency against pathogenic microorganisms. The presence of a chlorine atom in the structure, a feature of the parent compound, is often associated with increased antimicrobial efficacy. nih.gov

Research has been conducted on 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles and their 2-methoxy analogues. worldnewsnaturalsciences.com These compounds were tested against a panel of Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (Aspergillus niger). worldnewsnaturalsciences.com Similarly, other studies have explored nicotinamide (B372718) derivatives, which have shown potent activity against various fungal pathogens, including Candida albicans and Cryptococcus neoformans. nih.gov Some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.125 µg/mL, which is superior to the standard drug fluconazole (B54011) against resistant strains. nih.gov

Table 2: Antifungal Activity of a Nicotinamide Derivative (16g) Against Candida Strains

| Fungal Strain | MIC (µg/mL) of Compound 16g | MIC (µg/mL) of Fluconazole | Reference |

|---|---|---|---|

| C. albicans SC5314 | 0.25 | 0.25 | nih.gov |

| C. albicans 103 (Fluconazole-resistant) | 0.125 | 64 | nih.gov |

| C. albicans 104 (Fluconazole-resistant) | 0.25 | 64 | nih.gov |

| C. albicans Y0109 (Fluconazole-resistant) | 1 | 128 | nih.gov |

| C. parapsilosis ATCC 22019 | 0.5 | 0.5 | nih.gov |

| C. tropicalis ATCC 750 | 0.5 | 1 | nih.gov |

Anti-inflammatory and Analgesic Effects

The structural framework of nicotinonitrile is a key component in the development of novel anti-inflammatory and analgesic agents. nih.govnih.gov Derivatives of nicotinic acid have been synthesized and shown to be potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.gov Certain nicotinate (B505614) derivatives demonstrated COX-2 inhibitory activity equipotent to the reference drug celecoxib (B62257) and showed a safe gastric profile in animal studies. nih.gov

In vivo studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, confirmed the anti-inflammatory activity of these compounds. nih.gov The analgesic properties of related heterocyclic structures, such as 2,4,6-trisubstituted pyrimidines, have also been investigated. nih.gov Specific pyrimidine (B1678525) derivatives showed potent anti-inflammatory and analgesic effects when compared to the standard drug ibuprofen. nih.gov

Table 3: In Vivo Anti-inflammatory Activity of Nicotinate Derivatives

| Compound | Edema Inhibition (%) after 3h | Edema Inhibition (%) after 5h | Reference |

|---|---|---|---|

| Compound 4c | 57.14 | 60.00 | nih.gov |

| Compound 4f | 62.34 | 68.89 | nih.gov |

| Celecoxib | 58.44 | 64.44 | nih.gov |

| Diclofenac | 54.55 | 62.22 | nih.gov |

Antiarrhythmic and Anticonvulsant Activities

While specific research on the antiarrhythmic properties of this compound derivatives is not extensively documented, the broader class of nicotinic and picolinic acid derivatives has been explored for anticonvulsant activity. nih.gov These compounds are investigated for their ability to prevent or reduce the severity of seizures in preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure model. mdpi.com

New derivatives of picolinic acid, a structural isomer of nicotinic acid, have been synthesized and evaluated for their effectiveness as anticonvulsants. nih.gov One such derivative, picolinic acid 2-fluorobenzylamide, was identified as a particularly effective compound in these screens. nih.gov The mechanism of action for some related anticonvulsants, like quinazolin-4(3H)-one derivatives, is suggested to be through positive allosteric modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. mdpi.com

Antiparkinsonian Activities

The potential therapeutic role of nicotinic compounds in neurodegenerative conditions like Parkinson's disease (PD) is an area of active investigation. michaeljfox.orgfrontiersin.org Epidemiological studies have suggested a protective effect of tobacco use, with nicotine (B1678760) being the primary candidate molecule, against the development of PD. michaeljfox.org This has prompted research into nicotine and its derivatives as potential neuroprotective agents. michaeljfox.org

Preclinical studies using animal models of PD have shown that nicotine can reduce the degeneration of dopaminergic neurons and lower the aggregative toxicity of α-synuclein, a key pathological hallmark of the disease. frontiersin.org For example, in a C. elegans model of PD, nicotine administration reduced 6-hydroxydopamine-induced neurodegeneration by up to 40% and α-synuclein aggregation by up to 78%. frontiersin.org The development of selective, optimized nicotine derivatives is a key goal to harness these neuroprotective effects for therapeutic use in PD, although specific studies on this compound derivatives in this context are yet to be reported. michaeljfox.org

Antioxidant Activities

Nicotinonitrile derivatives have been identified as potent antioxidant agents, capable of scavenging harmful free radicals. researchgate.netresearchgate.net The cyano group attached to the pyridine (B92270) ring is believed to contribute to the unique capacity of these molecules to scavenge reactive oxygen species, thereby protecting cells from oxidative damage. researchgate.net

The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical scavenging methods. researchgate.netresearchgate.net Numerous studies have shown that nicotinonitrile hybrids can exhibit antioxidant activity that is more effective than the standard antioxidant, ascorbic acid. researchgate.net For example, a nicotinonitrile-thiazole hybrid was identified as a highly promising antioxidant with an inhibition activity of 86.27% in an ABTS assay. researchgate.net Similarly, other 4,6-dimethyl-2-substituted-nicotinonitrile derivatives displayed excellent antioxidant properties (86.3% and 80.0%), comparable to L-Ascorbic acid (89.2%). researchgate.net

Table 4: Antioxidant Activity of Selected Nicotinonitrile Derivatives (ABTS Assay)

| Compound | Inhibition Activity (%) | Reference |

|---|---|---|

| Nicotinonitrile-thiazole hybrid 6b | 86.27 | researchgate.net |

| 4,6-dimethyl-2-substituted-nicotinonitrile 4 | 86.3 | researchgate.net |

| 4,6-dimethyl-2-substituted-nicotinonitrile 7 | 80.0 | researchgate.net |

| L-Ascorbic acid (Standard) | 89.2 | researchgate.net |

Role as Precursors for Drug Synthesis

This compound is a substituted pyridine derivative that serves as a valuable and versatile precursor in the synthesis of more complex heterocyclic compounds for pharmaceutical applications. The reactivity of its functional groups—specifically the chloro and cyano moieties—allows for a variety of chemical transformations, making it an important building block in medicinal chemistry.

The chlorine atom at the 2-position of the pyridine ring is particularly susceptible to nucleophilic substitution. This reactivity is central to its role as a precursor. Research has demonstrated that 2-chloronicotinonitrile derivatives readily react with nucleophiles like hydrazine (B178648) hydrate. qu.edu.qa In this type of reaction, the chlorine atom is displaced by the hydrazino group (-NHNH2) to form a 2-hydrazinonicotinonitrile (B1598358) intermediate. qu.edu.qa

This hydrazino intermediate is a critical building block for the construction of fused pyrazole (B372694) ring systems. Specifically, it can undergo intramolecular or intermolecular cyclization reactions to form pyrazolopyridine scaffolds. One of the most significant classes of compounds synthesized through this pathway is the pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is the core structural motif of several modern targeted cancer therapies, particularly kinase inhibitors.

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core often involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. The hydrazinonicotinonitrile derived from this compound can be a key starting material for creating the necessary substituted pyrazole intermediate required for this cyclization. The resulting pyrazolo[1,5-a]pyrimidine scaffold is found in several approved drugs and clinical candidates designed to inhibit specific protein kinases involved in cancer progression.

| Precursor / Intermediate | Resulting Drug Scaffold | Therapeutic Class |

| 2-Hydrazinyl-4,6-dimethylnicotinonitrile | Pyrazolo[1,5-a]pyrimidine | Kinase Inhibitors |

| Substituted Pyrazoles | Pyrazolo[1,5-a]pyrimidine | Anti-cancer Agents |

Mechanism of Action Studies

Derivatives of this compound, particularly those featuring the pyrazolo[1,5-a]pyrimidine scaffold, have been extensively studied for their mechanism of action as potent and selective kinase inhibitors. The primary molecular targets for many of these compounds are the Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC), which are encoded by the neurotrophic tyrosine kinase receptor (NTRK) genes.

In normal physiology, Trk proteins play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements can lead to fusions between NTRK genes and other genes, resulting in the production of chimeric Trk fusion proteins. These fusion proteins are constitutively active, meaning they are always "on," leading to uncontrolled activation of downstream signaling pathways that drive cell proliferation, growth, and survival. Such fusions are oncogenic drivers in a wide range of adult and pediatric solid tumors.

The pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors of the Trk kinases. The core of the molecule acts as a scaffold that fits into the ATP-binding pocket within the kinase domain of the Trk protein. Specific structural features of these inhibitors allow for high-affinity binding through the formation of key molecular interactions with amino acid residues in the active site. A critical interaction involves the formation of a hydrogen bond between a nitrogen atom in the pyrazolo[1,5-a]pyrimidine ring and the backbone amide of a methionine residue (Met592) in the hinge region of the kinase. This interaction mimics the binding of adenine (B156593) from ATP and effectively anchors the inhibitor in the active site.

By occupying the ATP-binding pocket, these inhibitors block the phosphorylation of the kinase itself and other downstream substrates. This inhibition leads to the shutdown of key oncogenic signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-AKT pathways. The ultimate consequence of this signaling blockade is the induction of apoptosis (programmed cell death) and the potent inhibition of tumor growth in cancers that are dependent on Trk fusion proteins for their survival. The high selectivity of these compounds for Trk kinases over other kinases minimizes off-target effects.

| Derivative Class | Molecular Target | Mechanism of Action | Therapeutic Area |

| Pyrazolo[1,5-a]pyrimidines | TrkA, TrkB, TrkC | ATP-competitive inhibition of the kinase domain, blocking downstream MAPK and PI3K/AKT signaling pathways. | Oncology (NTRK fusion-positive solid tumors) |

Applications in Materials Science and Dye Chemistry

Intermediate for Herbicides

Many commercial herbicides are based on pyridine (B92270) and triazine structures. nih.gov The synthesis of these complex molecules often relies on the availability of functionalized heterocyclic intermediates. google.com

Intermediate for Fungicides

Similarly, a number of fungicides incorporate the pyridine scaffold. The specific substitution pattern of 2-Chloro-4,6-dimethylnicotinonitrile could be leveraged to create novel fungicidal compounds.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets

The nicotinonitrile framework, a core component of 2-Chloro-4,6-dimethylnicotinonitrile, is recognized for its diverse biological activities. tandfonline.com Derivatives of this structure have demonstrated a range of promising pharmacological effects, suggesting that this compound and its analogues could interact with a variety of novel biological targets.

Current research on related compounds has highlighted several areas of interest. For instance, certain fused nicotinonitrile derivatives have been synthesized and have shown potential as anticancer agents. researchgate.net A significant breakthrough has been the identification of novel nicotinonitrile derivatives that act as inhibitors of tyrosine kinase (TK), a key enzyme in cell signaling pathways that is often dysregulated in cancer. nih.gov Specifically, some of these compounds demonstrated potent inhibition of TK, with IC50 values in the nanomolar range, and induced apoptosis in cancer cell lines. nih.gov Furthermore, other nicotinamide (B372718) derivatives have been designed to target VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, the process of new blood vessel formation that is vital for tumor growth. mdpi.com

Beyond cancer, the versatility of the nicotinonitrile scaffold is evident in its potential antimicrobial and molluscicidal activities. tandfonline.comnih.gov Some derivatives have also been explored as A3 adenosine (B11128) receptor antagonists. nih.gov The chloro- and dimethyl- substitutions on the pyridine (B92270) ring of this compound are expected to modulate its electronic and steric properties, potentially leading to unique interactions with biological macromolecules. Future research will likely focus on screening this compound and its derivatives against a wider array of enzymes, receptors, and cellular pathways to identify novel and specific biological targets.

| Potential Target Class | Specific Example | Therapeutic Area | Supporting Evidence |

|---|---|---|---|

| Kinases | Tyrosine Kinase (TK), VEGFR-2 | Oncology | Inhibition of TK and VEGFR-2 by related nicotinonitrile derivatives. nih.govmdpi.com |

| G-protein coupled receptors | A3 Adenosine Receptor | Inflammation, Ischemia | Antagonistic activity observed in similar compounds. nih.gov |

| Enzymes in Pathogens | Bacterial or Fungal Enzymes | Infectious Diseases | General antimicrobial activity of nicotinonitrile derivatives. tandfonline.com |

Development of Advanced Synthetic Strategies

The synthesis of this compound and its derivatives is an area ripe for innovation. Traditional synthetic methods, while effective, can often be improved in terms of efficiency, yield, and environmental impact. Advanced synthetic strategies are being explored to address these challenges.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique has been successfully applied to the synthesis of various nicotinonitrile derivatives, often leading to shorter reaction times and improved yields. tandfonline.comscilit.com For instance, the microwave-assisted synthesis of nicotinonitrile-linked bis(chromene-thiazoles) was achieved in 40-90 minutes with yields of 84-95%. tandfonline.com

Phase-transfer catalysis is another advanced strategy that has been employed for the synthesis of 2-amino-4,6-diarylnicotinonitriles from their 2-chloro counterparts. arkat-usa.org This method facilitates the reaction between reactants in different phases, often leading to milder reaction conditions and improved efficiency.

Flow chemistry, or continuous flow processing, offers a promising alternative to traditional batch synthesis. thieme-connect.deunimi.it This technology allows for the precise control of reaction parameters such as temperature and pressure, leading to improved safety, scalability, and product consistency. nih.govmdpi.com The application of flow chemistry to the synthesis of this compound could streamline its production and enable more efficient exploration of its chemical space.

The development of novel catalytic systems is also a key area of research. Heterogeneous catalysts, for example, offer advantages in terms of ease of separation and reusability. nih.gov The use of novel catalysts could lead to more selective and efficient syntheses of this compound and its derivatives. google.comresearchgate.net

| Strategy | Key Advantages | Potential Application to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. tandfonline.comscilit.com | Rapid synthesis of a library of derivatives for screening. |

| Phase-Transfer Catalysis | Milder reaction conditions, improved efficiency for multiphase reactions. arkat-usa.org | Facilitating nucleophilic substitution reactions at the 2-position. |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. thieme-connect.deunimi.it | Continuous and automated production. |

| Novel Catalytic Systems | Improved selectivity, efficiency, and catalyst recyclability. nih.govresearchgate.net | Greener and more cost-effective synthesis. |

Integration of Artificial Intelligence in Drug Discovery

Artificial intelligence (AI) is revolutionizing the field of drug discovery by accelerating the identification and design of new therapeutic agents. While specific applications of AI to this compound are not yet widely reported, the potential for its integration into the research and development process is immense.

Furthermore, generative AI models can be employed to design novel molecules based on the this compound scaffold. These models can learn the complex relationships between chemical structure and biological activity and then generate new structures with optimized properties, such as enhanced potency, reduced toxicity, or improved pharmacokinetic profiles.

AI can also play a crucial role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. By identifying potential liabilities early in the drug discovery process, AI can help to reduce the high attrition rates of compounds in later stages of development. The integration of AI into the study of this compound and its derivatives could therefore lead to a more efficient and successful drug discovery pipeline.

Green Chemistry Innovations in Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize their environmental impact. Innovations in this area are highly relevant to the production of this compound.

One of the key tenets of green chemistry is the use of safer solvents. wordpress.comnih.govreagent.co.uk Traditional organic solvents are often volatile, flammable, and toxic. Research is ongoing to replace these with greener alternatives, such as water, supercritical fluids, or bio-based solvents. The development of synthetic routes for this compound that utilize such solvents would be a significant step towards a more sustainable manufacturing process.

Solvent-free reactions, often facilitated by techniques like microwave irradiation, represent another important green chemistry approach. bohrium.com The synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives has been achieved using boric acid as a green catalyst under solvent-free conditions, highlighting the potential for similar strategies in the production of this compound. bohrium.com

The use of greener catalysts is also a major focus. Catalysts that are non-toxic, recyclable, and highly efficient can significantly reduce waste and energy consumption. A one-step oxidation method for synthesizing 2-chloronicotinic acid, a related compound, has been described as being in line with green chemistry principles due to its simple process and reduced pollution. google.com

Atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is another important consideration. The design of synthetic pathways for this compound that have high atom economy will be a key goal for future research in green chemistry. The implementation of these green chemistry innovations will not only reduce the environmental footprint of this compound production but also has the potential to lower costs and improve safety.

Q & A

Q. What are the standard laboratory synthesis protocols for 2-chloro-4,6-dimethylnicotinonitrile?

The compound is commonly synthesized via the Vilsmeier–Haack reaction. A validated method involves refluxing 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide with DMF-POCl₃ (Vilsmeier reagent) for 5 hours, yielding the product in good yields (~70–80%). Reaction progress is monitored using TLC, and purification is achieved via recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

Q. How can researchers assess the purity of this compound after synthesis?

Use HPLC with a C18 column and UV detection (λ = 254 nm). A mobile phase of acetonitrile:water (70:30) is typical. Purity >95% is acceptable for most synthetic applications. Cross-validate with elemental analysis (C, H, N, Cl) .

Advanced Research Questions

Q. What advanced synthetic routes enable selective functionalization of this compound?

A two-step chlorination strategy improves selectivity:

- Step 1 : Mono-chlorination of 4,6-dimethyl-2-hydroxynicotinonitrile with sulfuryl chloride (SO₂Cl₂) at 0–5°C to introduce chlorine at position 5.

- Step 2 : Treatment with POCl₃ under reflux to replace the hydroxyl group at position 2 with chlorine. DFT simulations optimize reaction pathways and predict intermediates .

Q. How can computational methods enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites. For example:

- The chlorine at position 2 is highly electrophilic, favoring SNAr reactions.

- Methyl groups at 4/6 positions sterically hinder substitutions at adjacent positions. Validate predictions experimentally via kinetic studies .

Q. What strategies mitigate hazardous byproducts during large-scale synthesis?

Q. How does this compound act as a corrosion inhibitor?

In acidic environments, it adsorbs onto mild steel surfaces via the nitrile and chlorine groups, forming a protective layer. Synergistic effects with iodide ions enhance inhibition efficiency (studied via electrochemical impedance spectroscopy). Quantum chemical parameters (e.g., HOMO-LUMO gaps) correlate with adsorption strength .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Yields vary between 70% (Vilsmeier method) and 50–60% (thiocyanate displacement routes). Contradictions arise from:

- Reaction Time : Prolonged reflux (>8 hours) degrades nitrile groups.

- Catalyst Purity : Trace moisture in POCl₃ reduces efficacy. Solutions include rigorous drying of reagents and real-time monitoring via in situ IR .

Q. What methodologies optimize regioselective substitution reactions at the chlorine site?

Q. How is this compound applied in constructing fused heterocycles?

It serves as a precursor for thieno[2,3-d]pyrimidin-4(3H)-ones. React with thiourea derivatives under basic conditions to form thioether intermediates, followed by cyclization with acetic anhydride. The nitrile group facilitates ring closure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.